

Application Notes and Protocols: Homobatrachotoxin in the Study of Ion Channel Selectivity

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Compound of Interest		
Compound Name:	Homobatrachotoxin	
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Introduction

Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, and its close analog batrachotoxin (BTX), are invaluable tools for the investigation of voltage-gated sodium channel (NaV) function and selectivity.[1][2] These toxins act as channel activators, binding to a specific receptor site within the channel pore and inducing profound changes in channel gating and ion permeability.[1][2] By locking the channel in an open conformation, HBTX and BTX allow for detailed characterization of the ion conduction pathway and the structural basis of ion selectivity. These application notes provide an overview of the use of homobatrachotoxin in ion channel research, including its mechanism of action, quantitative effects on channel properties, and detailed protocols for key experimental applications. While much of the available data has been generated using batrachotoxin, the functional effects of homobatrachotoxin are considered equivalent.[1]

Mechanism of Action

Homobatrachotoxin binds to neurotoxin receptor site 2 on the α -subunit of voltage-gated sodium channels.[3] Recent cryo-electron microscopy (cryo-EM) studies have revealed two homologous, yet non-identical, receptor sites for batrachotoxin within the inner pore of the cardiac sodium channel (NaV1.5), at the interface between domains I and IV, and domains III



and IV.[2] This binding stabilizes the channel in an open state by modifying the conformation of the S6 segments that form the activation gate.[2]

The primary effects of HBTX on NaV channels are:

- Persistent Activation: HBTX binding causes a significant hyperpolarizing shift in the voltagedependence of activation, leading to channel opening at the resting membrane potential.[3]
 [4]
- Inhibition of Inactivation: The toxin largely removes both fast and slow inactivation, resulting in a persistent, non-inactivating sodium current.[3][5][6]
- Altered Ion Selectivity: HBTX increases the permeability of the sodium channel to other cations, making it a useful tool for studying the determinants of ion selectivity.[1][7][8]
- Reduced Single-Channel Conductance: Paradoxically, while causing channels to remain open, HBTX also reduces the rate of ion flow through individual channels.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of batrachotoxin (as a proxy for **homobatrachotoxin**) on various voltage-gated sodium channel properties.



Parameter	Channel Type(s)	Value/Effect	Reference(s)
Toxicity			
LD50 (intravenous, mice)	2-3 μg/kg	[1]	_
Channel Gating			_
Shift in V1/2 of Activation	NaV1.8, GH3 cells	~ -40 to -50 mV (hyperpolarizing shift)	[3][4]
Single Channel Properties			
Single-Channel Conductance	Neuroblastoma cells	~10 pS	[9]
Ion Selectivity			
Pore Size (BTX-activated)	Neuroblastoma cells	3.8 x 6.0 Å	[7][8]
Pore Size (normal)	Neuroblastoma cells	3.0 x 5.0 Å	[7][8]
Cation Selectivity Sequence	Neuroblastoma cells	TI+ > Na+ > K+, Guanidinium > Rb+ > Cs+	[7][8]

Table 1: Effects of Batrachotoxin on Sodium Channel Properties

Toxin Derivative	Channel Type	EC50 for V1/2 Activation	Reference(s)
BTX	rNaV1.4	2074 nM	[5][6]
BTX-B	rNaV1.4	756 nM	[5][6]
BTX-cHx	rNaV1.4	491 nM	[5][6]
BTX-yne	rNaV1.4	~130 nM (16x more potent than BTX)	[5][6]



Table 2: Potency of Batrachotoxin and its Derivatives on rNaV1.4 Activation

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of **homobatrachotoxin** on the macroscopic currents of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

- Cells expressing the NaV channel of interest
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
- Homobatrachotoxin stock solution (e.g., 1 mM in DMSO)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication

- Prepare a stock solution of homobatrachotoxin in DMSO.
- On the day of the experiment, dilute the HBTX stock to the desired final concentration (e.g., 1-10 μM) in the external solution.
- Culture cells expressing the target NaV channel on glass coverslips.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with internal solution.



- Approach a cell with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Record baseline Na+ currents using a voltage protocol appropriate for the channel of interest (e.g., a step depolarization from a holding potential of -120 mV to various test potentials).
- Perfuse the recording chamber with the external solution containing **homobatrachotoxin**.
- Continuously monitor the sodium current. The effect of HBTX is use-dependent, so repeated depolarization may be necessary to facilitate binding.
- Once a steady-state effect is reached (characterized by a persistent, non-inactivating current), record the modified currents using the same voltage protocol as in step 8.
- Analyze the data to determine the shift in the voltage-dependence of activation and the extent of inactivation removal.

Single-Channel Recording

This protocol allows for the direct observation of the effects of **homobatrachotoxin** on the gating and conductance of individual NaV channels in an excised membrane patch.

Materials:

• Same as for whole-cell patch-clamp, with the addition of a solution for the bath after patch excision (can be the same as the internal solution).

- Follow steps 1-6 of the whole-cell patch-clamp protocol.
- After forming a giga-ohm seal, gently pull the pipette away from the cell to excise an insideout or outside-out membrane patch.
- Position the patch in the bath solution. For an inside-out patch, the intracellular side of the membrane is facing the bath.



- Apply homobatrachotoxin to the appropriate side of the membrane (intracellular for insideout patches, as HBTX binds from the inside).
- Record single-channel currents at various holding potentials.
- Analyze the recordings to determine the single-channel conductance, open probability, and mean open and closed times.

Site-Directed Mutagenesis to Identify HBTX Binding Sites

This protocol describes how to create specific mutations in the NaV channel sequence to identify amino acid residues critical for **homobatrachotoxin** binding and action.

Materials:

- Plasmid DNA encoding the wild-type NaV channel
- Mutagenic primers containing the desired nucleotide change
- High-fidelity DNA polymerase
- DPN I restriction enzyme
- Competent E. coli for transformation
- DNA sequencing reagents

- Design and synthesize mutagenic primers that introduce the desired amino acid substitution at a putative HBTX binding site.
- Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.
- Digest the PCR product with DPN I to remove the parental, non-mutated template DNA.



- Transform the DPN I-treated DNA into competent E. coli.
- Select for transformed colonies and isolate the plasmid DNA.
- Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.
- Transfect the mutated plasmid into a suitable cell line for electrophysiological analysis as described in Protocol 1.
- Compare the effect of homobatrachotoxin on the mutant channel to the wild-type channel.
 A loss or significant reduction in HBTX sensitivity indicates that the mutated residue is important for toxin binding or action.

Cryo-Electron Microscopy of NaV-HBTX Complex

This protocol provides a general workflow for determining the high-resolution structure of a NaV channel in complex with **homobatrachotoxin**.

Materials:

- Purified NaV channel protein
- Homobatrachotoxin
- Cryo-EM grid preparation supplies (glow-discharged grids, vitrification robot)
- Cryo-electron microscope

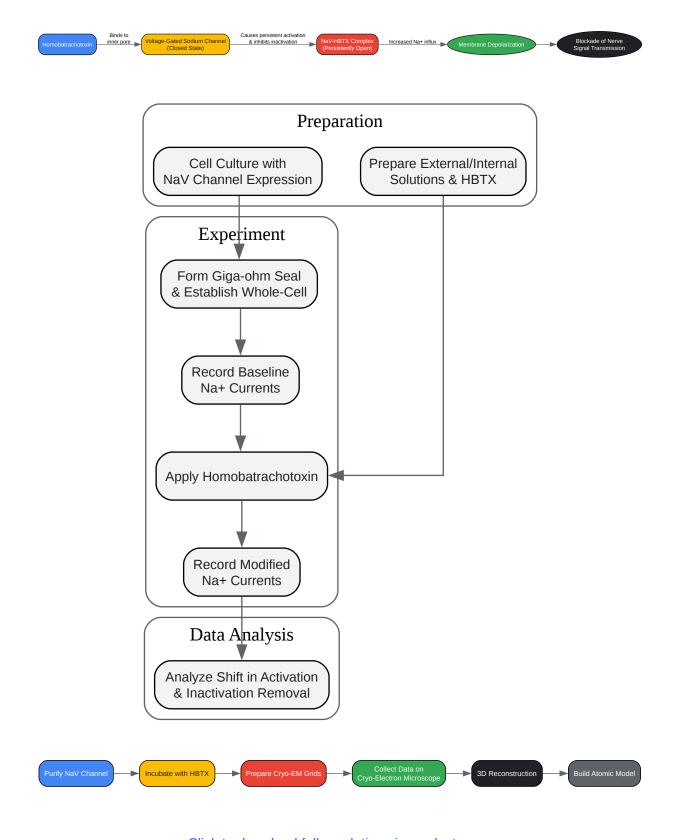
- Express and purify the target NaV channel.
- Incubate the purified channel with a saturating concentration of homobatrachotoxin to ensure complex formation.
- Apply a small volume of the NaV-HBTX complex solution to a glow-discharged cryo-EM grid.



- Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot.[10]
- Transfer the frozen grid to a cryo-electron microscope for data acquisition.
- Collect a large dataset of particle images.
- Process the images using single-particle analysis software to reconstruct a 3D map of the NaV-HBTX complex.
- Build an atomic model into the cryo-EM density map to visualize the binding site and the conformational changes induced by HBTX.

Visualizations





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